

Molecular structure and bonding in Hexacarbonyltungsten

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An In-depth Technical Guide on the Molecular Structure and Bonding in **Hexacarbonyltungsten**

Abstract

Hexacarbonyltungsten, W(CO)₆, is a cornerstone organometallic compound, notable for its volatility, air stability, and zero-valent tungsten center.[1][2] Its highly symmetric structure and the nature of the metal-ligand bond have been the subject of extensive experimental and theoretical investigation. This technical guide provides a comprehensive analysis of the molecular structure and bonding in W(CO)₆, tailored for researchers, scientists, and professionals in drug development and materials science. It consolidates crystallographic and spectroscopic data, details the synergistic interplay of σ-donation and π -back-bonding, and furnishes detailed experimental protocols for its characterization.

Molecular Structure

Hexacarbonyltungsten adopts a highly symmetrical octahedral geometry (Oh point group), with the central tungsten atom coordinated to six carbon monoxide (CO) ligands.[1] The molecule has a dipole moment of zero Debye, consistent with its symmetric structure.[1] The tungsten atom is in the 0 oxidation state.[3] This colorless, crystalline solid is sparingly soluble in nonpolar organic solvents and sublimes under vacuum.[1][2][4]

The structural parameters of W(CO)₆ have been precisely determined through single-crystal X-ray diffraction and computational studies. These studies provide definitive values for the



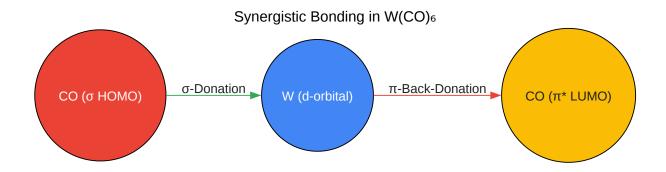
tungsten-carbon (W-C) and carbon-oxygen (C-O) bond lengths and the linear arrangement of the W-C-O units.

Bonding in Hexacarbonyltungsten

The bonding between the tungsten atom and the carbon monoxide ligands is a classic example of synergistic σ -donation and π -back-donation, a model that is fundamental to the stability of low-valent transition metal carbonyls.[5][6][7]

- σ -Donation: The carbon monoxide ligand acts as a Lewis base, donating electron density from its highest occupied molecular orbital (HOMO), the 5σ orbital (which is primarily localized on the carbon atom), to an empty d-orbital (e.g., d^2sp^3 hybrid orbital) on the tungsten atom. This forms a W-C σ -bond.
- π-Back-Donation: Concurrently, the tungsten atom, being electron-rich in its zero-valent state, acts as a Lewis base. It donates electron density from its filled d-orbitals (of t₂g symmetry in an octahedral field) into the empty π* antibonding orbitals (LUMO) of the CO ligands.[5][7]

This synergistic process strengthens the metal-carbon bond, as electron density is accumulated in the M-C bonding region from both interactions. Conversely, the population of the CO π^* antibonding orbital weakens the carbon-oxygen triple bond, leading to a lower C-O stretching frequency in the infrared spectrum compared to free carbon monoxide (2143 cm⁻¹).



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Caption: Diagram illustrating the synergistic σ -donation and π -back-donation in the W-CO bond.

Quantitative Structural and Spectroscopic Data

The structural and bonding characteristics of $W(CO)_6$ are quantified by data from various analytical techniques.

Table 1: Bond Lengths and Angles

Parameter	Experimental Value (X-ray Diffraction)	Computational Value (DFT/B3LYP)	Reference
W–C Bond Length	~2.06 Å	2.069 Å	[8]
C–O Bond Length	~1.14 Å	1.144 Å	[8]
W-C-O Angle	~180°	180°	[1]
C-W-C Angle	90° (cis), 180° (trans)	90°, 180°	[1]

Table 2: Infrared Spectroscopy Data

The most prominent feature in the IR spectrum of $W(CO)_6$ is the very strong C-O stretching band. Due to the high O_h symmetry, only one IR-active stretching mode (T_{1u}) is observed.[9]

Medium	CO Stretching Frequency (ν(CO), T _{1u} mode)	Reference
Gas Phase	1997 cm ⁻¹	[9]
Nujol Mull	~1998 cm ⁻¹	[10]
Argon Matrix	1985–1992 cm ⁻¹	[9]
Solution (various)	~1990 cm ⁻¹	[9]

Table 3: Bond Dissociation Energy

The first bond dissociation energy (BDE) corresponds to the energy required to break the first W-CO bond.



Method	First W-CO BDE (kcal/mol)	Reference
Laser Pyrolysis	46 (±2)	
Collision-Induced Dissociation	~41.5 (1.8 eV)	[11]
Density Functional Theory (DFT)	~42.2	[5]

Experimental Characterization Protocols

The definitive characterization of **hexacarbonyltungsten** relies on single-crystal X-ray diffraction and infrared spectroscopy.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement, providing precise bond lengths and angles.[12]

Methodology:

- Crystal Growth: High-quality single crystals are paramount.[12] W(CO)₆ is a solid that readily sublimes. Crystals can be grown by slow sublimation under an inert atmosphere or by slow evaporation from a suitable solvent (e.g., hexane) in which it is sparingly soluble.[1]
- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. Due to its volatility, mounting may be performed at low temperatures.
- Data Collection:
 - Instrument: A modern automated four-circle diffractometer equipped with a CCD or CMOS detector is used.[13]
 - Radiation Source: Molybdenum (Mo K α , λ = 0.71073 Å) or Copper (Cu K α , λ = 1.54184 Å) radiation is typically employed.[12]
 - Temperature: Data is collected at a low temperature, typically 100 K, to minimize thermal vibrations of the atoms, resulting in higher quality diffraction data.[12]



- Procedure: The crystal is rotated in the X-ray beam, and a series of diffraction patterns (frames) are collected over a wide range of angles.
- Structure Solution and Refinement:
 - The collected diffraction data is processed to determine the unit cell dimensions and space group.
 - The structure is solved using direct methods or Patterson methods to locate the heavy tungsten atom, followed by difference Fourier maps to locate the lighter C and O atoms.
 - The structural model is then refined anisotropically to achieve the best fit between the observed and calculated structure factors, yielding the final atomic coordinates, bond lengths, and angles.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful tool for characterizing metal carbonyls by probing the vibrational frequencies of the C-O bonds.[6][7]

Methodology:

- Sample Preparation:
 - Solid State (Mull): A small amount of W(CO)₆ is ground with a mulling agent (e.g., Nujol or Fluorolube) to create a fine paste.[14] This mull is then pressed between two IR-transparent salt plates (e.g., KBr or NaCl).[14]
 - Solution: A dilute solution of W(CO)₆ is prepared in an IR-transparent solvent (e.g., hexane, cyclohexane, or CCl₄). The solution is placed in a liquid sample cell with a defined path length.
 - Gas Phase: The spectrum can be obtained by introducing the vapor of the sublimed solid into a gas cell.
- Data Acquisition:
 - Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

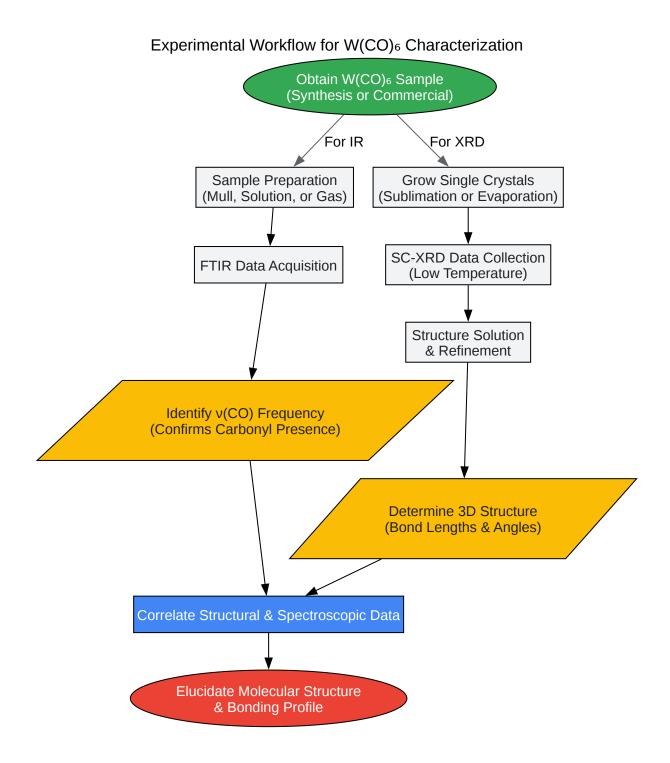






- Procedure: A background spectrum of the pure solvent or mulling agent is collected first.
 The sample is then placed in the IR beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background from the sample spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis: The spectrum is analyzed to identify the position, shape, and intensity of the absorption bands. For W(CO)₆, a single, intense absorption band is expected in the 2100-1850 cm⁻¹ region, corresponding to the T_{1u} C-O stretching mode.[6][9]





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Caption: Workflow for the characterization of **Hexacarbonyltungsten**.



Conclusion

Hexacarbonyltungsten (W(CO)₆) is an archetypal organometallic complex featuring a highly symmetric octahedral structure. The stability and characteristics of the molecule are dictated by the synergistic σ -donation and π -back-donation between the tungsten center and the carbonyl ligands. This bonding model is strongly supported by quantitative data from X-ray diffraction, which confirms the molecular geometry, and infrared spectroscopy, which shows a characteristic decrease in the C-O stretching frequency. The detailed protocols provided herein serve as a guide for the robust experimental characterization of this and related organometallic compounds, which are crucial in fields ranging from catalysis to materials science.

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